molecular formula C18H17N3O3 B5266247 2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide

2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide

Katalognummer: B5266247
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: OZIAYVMSYWMZDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide, also known as MI-C3, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential as a therapeutic agent. MI-C3 is a derivative of the compound MICA, which was originally developed as an inhibitor of the protein MDM2, a negative regulator of the tumor suppressor protein p53. MI-C3 has been shown to have a more potent inhibitory effect on MDM2 than MICA, making it a promising candidate for cancer therapy.

Wirkmechanismus

2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide acts as an inhibitor of MDM2, which is a negative regulator of the tumor suppressor protein p53. By inhibiting MDM2, this compound allows for the activation of the p53 pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent effect on cancer cells, inducing apoptosis at low concentrations. It has also been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is its potency and specificity for MDM2 inhibition. This allows for a more targeted approach to cancer therapy, potentially reducing side effects associated with traditional chemotherapy. However, one limitation is that this compound is still in the early stages of development, and more research is needed to fully understand its potential as a therapeutic agent.

Zukünftige Richtungen

There are several potential future directions for research on 2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide. One area of focus could be on developing new formulations or delivery methods that could enhance its efficacy and reduce toxicity. Another direction could be on studying its potential use in combination with other cancer therapies, such as immune checkpoint inhibitors. Additionally, further research could be done to explore its potential for the treatment of other diseases beyond cancer, such as neurodegenerative disorders.

Synthesemethoden

2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including acetic anhydride, hydrochloric acid, and dichloromethane. The final product is obtained through a purification process using column chromatography.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been extensively studied in the context of cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. This makes it a potential candidate for the treatment of cancers that have mutations in the p53 gene, which is a common occurrence in many types of cancer.

Eigenschaften

IUPAC Name

2-methyl-N-[4-(2-oxoimidazolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-4-2-3-5-15(12)16(22)20-14-8-6-13(7-9-14)17(23)21-11-10-19-18(21)24/h2-9H,10-11H2,1H3,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIAYVMSYWMZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.